N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 868226-17-9
VCID: VC6588864
InChI: InChI=1S/C17H14ClN5O4S/c18-9-3-1-4-10(7-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-5-2-6-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
SMILES: C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Molecular Formula: C17H14ClN5O4S
Molecular Weight: 419.84

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

CAS No.: 868226-17-9

VCID: VC6588864

Molecular Formula: C17H14ClN5O4S

Molecular Weight: 419.84

* For research use only. Not for human or veterinary use.

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide - 868226-17-9

Description

Synthesis

The synthesis of such complex organic compounds typically involves multi-step reactions. These may include nucleophilic substitutions, condensations, and cyclizations, often requiring controlled conditions such as temperature and solvent choice to optimize yield and purity.

Steps in Synthesis:

  • Preparation of Starting Materials: This involves synthesizing or obtaining key precursors, such as pyrimidine derivatives and chlorophenyl compounds.

  • Formation of Thioether Linkage: This step may involve the reaction of a thiol with an alkyl halide or similar electrophile.

  • Introduction of Furan Ring: This could be achieved through a condensation reaction involving a furan derivative.

Biological Activities

Pyrimidine derivatives are known for their broad spectrum of biological activities, including anticancer and anti-inflammatory effects. While specific data on N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is not available, related compounds have shown promise in these areas.

Biological ActivityMechanism
Anticancer ActivityPotential inhibition of enzymes or receptors involved in cancer cell proliferation.
Anti-inflammatory ActivityPossible inhibition of inflammatory pathways, such as those involving cytokines or enzymes.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, biological activity evaluation, and structure-activity relationship (SAR) analysis. This would involve in vitro and in vivo assays to assess its efficacy and safety profile.

Future Research Directions:

  • Synthesis Optimization: Improving yield and purity through optimized reaction conditions.

  • Biological Activity Screening: Evaluating the compound against various cancer cell lines and inflammatory models.

  • SAR Analysis: Modifying the compound's structure to enhance its biological activity or pharmacokinetic properties.

CAS No. 868226-17-9
Product Name N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Molecular Formula C17H14ClN5O4S
Molecular Weight 419.84
IUPAC Name N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Standard InChI InChI=1S/C17H14ClN5O4S/c18-9-3-1-4-10(7-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-5-2-6-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Standard InChIKey BCGKFOLAFAKYNH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Solubility not available
PubChem Compound 135506732
Last Modified Aug 18 2023

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